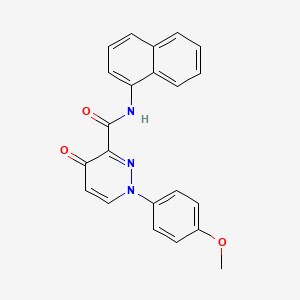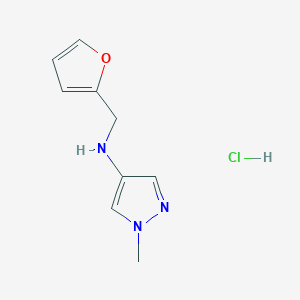
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group at the first position, a hydrazino group at the second position, and a methyl group at the fifth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable hydrazine derivative, followed by cyclization with a methyl-substituted precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent production quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The hydrazino and methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These can include oxidized derivatives, reduced imidazoles, and substituted compounds with new functional groups.
Scientific Research Applications
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazino-5-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-methyl-1h-imidazole: Lacks the hydrazino group, resulting in different chemical properties and reactivity.
1-Methyl-2-hydrazino-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity.
2-Hydrazino-1h-imidazole: Simplified structure with only the hydrazino group, used in different applications.
Uniqueness
1-Ethyl-2-hydrazino-5-methyl-1h-imidazole is unique due to the combination of its ethyl, hydrazino, and methyl substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H15Cl3N4 |
|---|---|
Molecular Weight |
249.6 g/mol |
IUPAC Name |
(1-ethyl-5-methylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C6H12N4.3ClH/c1-3-10-5(2)4-8-6(10)9-7;;;/h4H,3,7H2,1-2H3,(H,8,9);3*1H |
InChI Key |
QOYNKZSVNXPTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1NN)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12217745.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B12217752.png)

![1-[4-(Piperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B12217772.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12217774.png)
![3-(5-Chloro-2-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine](/img/structure/B12217780.png)
![2,4-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12217782.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12217791.png)

![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12217803.png)
![N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12217813.png)


![N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12217833.png)
